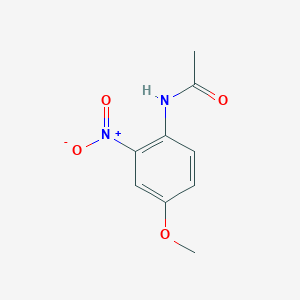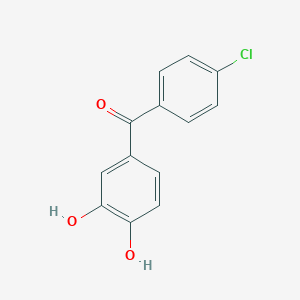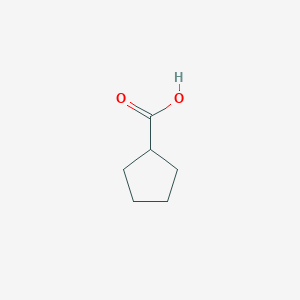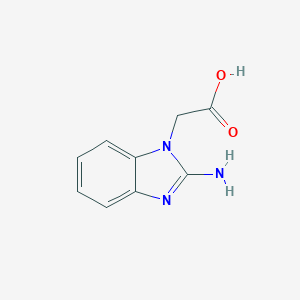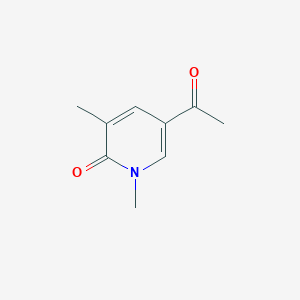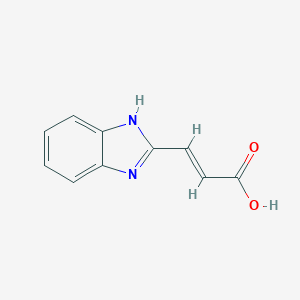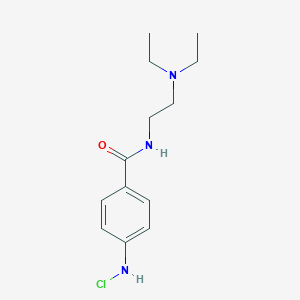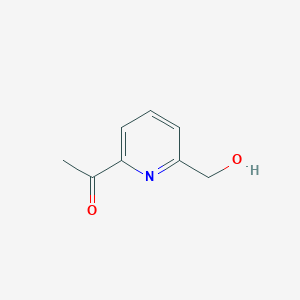
1-(3-Bromopropyl)theobromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)theobromine is a derivative of theobromine, a naturally occurring substance found in cocoa beans. Theobromine is known for its pharmacological properties, including effects on lipid metabolism, adipocyte differentiation, and potential as an anticancer agent. The compound this compound is used primarily in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)theobromine can be synthesized by reacting theobromine with 1,3-dibromopropane. The reaction typically involves heating theobromine with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where theobromine acts as a nucleophile attacking the electrophilic carbon in 1,3-dibromopropane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)theobromine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
1-(3-Bromopropyl)theobromine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)theobromine is not extensively studied. it is likely to share some mechanisms with theobromine, including:
Adenosine Receptor Antagonism: Blocking adenosine receptors, which promotes alertness and wakefulness.
Phosphodiesterase Inhibition: Preventing the breakdown of cyclic AMP, leading to increased intracellular signaling.
Calcium Influx Modulation: Enhancing muscle contractility by increasing calcium ion release from the sarcoplasmic reticulum
Comparison with Similar Compounds
Theobromine: The parent compound, known for its pharmacological properties.
Caffeine: A structurally similar methylxanthine with more potent stimulant effects.
Theophylline: Another methylxanthine with bronchodilatory and diuretic properties.
Uniqueness: 1-(3-Bromopropyl)theobromine is unique due to the presence of the bromopropyl group, which allows for further chemical modifications and the synthesis of new derivatives. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEJJEYAPRULFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396301 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-10-3 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B140475.png)

